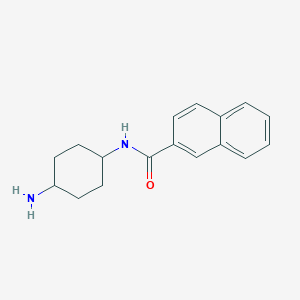![molecular formula C12H16N4 B7557251 N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, commonly known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. In
Mechanism of Action
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine is an enzyme that is responsible for the breakdown of dopamine and serotonin in the brain. By inhibiting N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, MPPE increases the levels of dopamine and serotonin, which can improve mood, cognition, and behavior. MPPE is a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which means that it does not affect the activity of MAO-A, another enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which can have a variety of biochemical and physiological effects. Increased levels of dopamine and serotonin can improve mood, cognition, and behavior. MPPE has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
MPPE has several advantages for use in lab experiments. It is readily available in large quantities, and its synthesis method has been optimized for high purity. MPPE is also a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which makes it a valuable tool for studying the role of dopamine and serotonin in neurological and psychiatric disorders. However, there are some limitations to the use of MPPE in lab experiments. It has a short half-life, which means that its effects are transient. MPPE can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MPPE. One potential application is in the treatment of Parkinson's disease. MPPE has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. MPPE may also have applications in the treatment of depression, anxiety, and addiction. Additionally, the antioxidant properties of MPPE make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to determine the full potential of MPPE in these areas.
Synthesis Methods
The synthesis of MPPE involves the reaction of 2-(pyridin-2-yl)ethanamine with 2-methyl-3-pyrazolyl boronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce MPPE in large quantities, making it readily available for scientific research.
Scientific Research Applications
MPPE has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The selective inhibition of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine by MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and behavior. MPPE has been investigated for its potential use in the treatment of Parkinson's disease, depression, anxiety, and addiction.
properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-16-12(6-9-15-16)10-13-8-5-11-4-2-3-7-14-11/h2-4,6-7,9,13H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYYAYDWWVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)



![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)